2-(Benzyloxy)benzaldehyde
Overview
Description
2-(Benzyloxy)benzaldehyde is a derivative of benzaldehyde . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
2-(Benzyloxy)benzaldehyde may be used in the synthesis of various compounds such as 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone, N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide, 2-hydroxy-2′-methoxybenzophenone, and 2′-hydroxy-5,6,7-trimethoxyflavone .Molecular Structure Analysis
The molecular formula of 2-(Benzyloxy)benzaldehyde is C14H12O2 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
As a benzaldehyde derivative, 2-(Benzyloxy)benzaldehyde undergoes enantioselective cyanoformylation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
2-(Benzyloxy)benzaldehyde has a molecular weight of 212.24 . It has a density of 1.339 g/mL at 25 °C . More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications
Synthesis of Chalcones
2-(Benzyloxy)benzaldehyde is used in the synthesis of various chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds. Specifically, it can be used to create 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone , a compound with potential medicinal properties .
Isonicotinic Acid Hydrazide Derivatives
This compound serves as a precursor in the synthesis of N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide , which may have applications in pharmaceutical research, particularly in the study of tuberculosis treatments .
Benzophenone Derivatives
2-(Benzyloxy)benzaldehyde is involved in the synthesis of 2-hydroxy-2′-methoxybenzophenone , a chemical that could have applications in material science and as a UV stabilizer .
Flavone Derivatives
It is also used to synthesize 2′-hydroxy-5,6,7-trimethoxyflavone , a type of flavonoid that may have various biological activities, including antioxidant and anti-inflammatory effects .
Cyanoformylation Reactions
The compound undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium(V) chiral salen complex and imidazole to form cyanohydrin carbonate , which can be an intermediate for various organic syntheses .
Safety and Hazards
Future Directions
The future directions for 2-(Benzyloxy)benzaldehyde could involve further exploration of its synthesis and reactivity. For instance, a study has reported UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This suggests potential future research directions in studying the photochemical properties of 2-(Benzyloxy)benzaldehyde and related compounds.
Mechanism of Action
Target of Action
2-(Benzyloxy)benzaldehyde, a benzaldehyde derivative, primarily targets the formation of cyanohydrin carbonate . The compound interacts with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole .
Mode of Action
The compound undergoes enantioselective cyanoformylation with ethyl cyanoformate . This reaction is facilitated by a vanadium (V) chiral salen complex and imidazole, leading to the formation of the corresponding cyanohydrin carbonate .
Biochemical Pathways
The primary biochemical pathway affected by 2-(Benzyloxy)benzaldehyde involves the formation of cyanohydrin carbonate
Pharmacokinetics
The compound’s solubility in chloroform and methanol , and its insolubility in water , may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The primary result of the action of 2-(Benzyloxy)benzaldehyde is the formation of cyanohydrin carbonate . This reaction is enantioselective, meaning it produces one enantiomer preferentially .
Action Environment
The action of 2-(Benzyloxy)benzaldehyde can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . Its reactivity with ethyl cyanoformate is facilitated by a vanadium (V) chiral salen complex and imidazole .
properties
IUPAC Name |
2-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJTRAJWCNHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322707 | |
Record name | 2-Benzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)benzaldehyde | |
CAS RN |
5896-17-3 | |
Record name | 2-(Benzyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5896-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005896173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzyloxy)benzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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